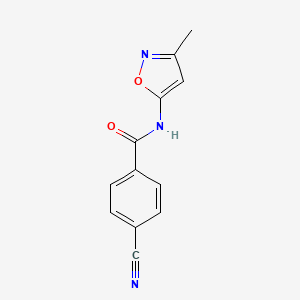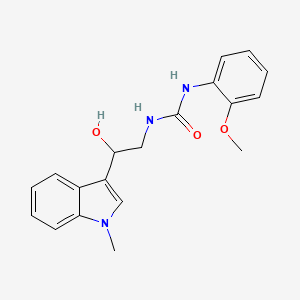![molecular formula C24H27N5O3 B2499161 2-amino-1-(3,4-dimethoxybenzyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 573948-31-9](/img/structure/B2499161.png)
2-amino-1-(3,4-dimethoxybenzyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-amino-1-(3,4-dimethoxybenzyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a quinoxaline derivative. Quinoxalines are a class of organic compounds that contain a ring structure made up of four carbon atoms and two nitrogen atoms . They are known for their wide range of biological activities and are used in the development of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of quinoxalines consists of a fused two-ring system, with a benzene ring attached to a pyridine ring . The specific compound you mentioned would have additional functional groups attached to this basic structure.
Chemical Reactions Analysis
Quinoxalines can undergo a variety of chemical reactions, including substitutions and additions, depending on the specific functional groups present in the compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the presence of electron-donating or electron-withdrawing groups can significantly affect a compound’s reactivity .
Aplicaciones Científicas De Investigación
Anticancer Properties
The compound’s chemical structure suggests potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly breast cancer. Further studies are needed to elucidate its mechanism of action and evaluate its efficacy in vivo .
Quinoxaline Derivatives in Drug Discovery
Quinoxaline derivatives, including this compound, have been investigated for their pharmacological properties. Their structural diversity and ability to modulate biological targets make them attractive candidates for drug development. Researchers have synthesized and tested various derivatives for antitumor and antiviral activities .
Benzylic Position Reactivity
The benzylic position in this compound (the carbon adjacent to the benzene ring) is chemically interesting. Benzylic halides typically react via either SN1 or SN2 pathways, depending on their substitution pattern. Understanding the reactivity at this position can guide further functionalization and modification for specific applications .
Molecular Docking Studies
Computational approaches, such as molecular docking, can predict the binding affinity of this compound with specific protein targets. Researchers have explored its interactions with relevant proteins involved in disease pathways. These studies provide insights into potential therapeutic applications .
Biochemical Assays
Laboratory assays have evaluated the compound’s impact on cellular processes. These include assessing its effects on cell viability, apoptosis, and cell cycle progression. Such assays help establish its biological activity and guide further investigations .
Structure-Activity Relationship (SAR) Studies
Researchers have synthesized analogs of this compound with subtle modifications to explore SAR. By systematically altering functional groups, they aim to identify key structural features responsible for its biological effects. These studies inform rational drug design and optimization .
Mecanismo De Acción
Mode of Action
The presence of the 3,4-dimethoxybenzyl group suggests that it may act as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .
Biochemical Pathways
Without specific target identification, it’s challenging to accurately summarize the affected biochemical pathways. The compound’s structure suggests potential involvement in pathways related to aromatic thiolates .
Pharmacokinetics
The presence of the 3,4-dimethoxybenzyl group suggests that it may enhance the solubility and stability of the compound, potentially influencing its absorption, distribution, metabolism, and excretion (adme) properties .
Action Environment
Environmental factors such as temperature and pH can influence the action, efficacy, and stability of this compound. For instance, the 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
Propiedades
IUPAC Name |
2-amino-1-[(3,4-dimethoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c1-14(2)12-26-24(30)20-21-23(28-17-8-6-5-7-16(17)27-21)29(22(20)25)13-15-9-10-18(31-3)19(11-15)32-4/h5-11,14H,12-13,25H2,1-4H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLRIAHJDZKGSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC(=C(C=C4)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-1-(3,4-dimethoxybenzyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2499085.png)


![5-bromo-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2499090.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2499091.png)
![5-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2499092.png)


![2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2499097.png)

![benzyl 2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate](/img/structure/B2499101.png)